Methyl undec-10-enoate

Catalog No.
S586286
CAS No.
111-81-9
M.F
C12H22O2
M. Wt
198.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl undec-10-enoate

CAS Number

111-81-9

Product Name

Methyl undec-10-enoate

IUPAC Name

methyl undec-10-enoate

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3H,1,4-11H2,2H3

InChI Key

KISVAASFGZJBCY-UHFFFAOYSA-N

SMILES

COC(=O)CCCCCCCCC=C

Solubility

Slightly soluble in water
Soluble (in ethanol)

Synonyms

10-Hendecenoic Acid Methyl Ester; Maskod MNS 01-10; Methyl 10-Undecylenate; Methyl Undec-10-enoate; Methyl Undec-10-enylate; Methyl Undecenoate; NSC 1273; Undecylenic Acid Methyl Ester

Canonical SMILES

COC(=O)CCCCCCCCC=C

Modifying Polymers and Silicones

  • Polyesters: Research shows Methyl undec-10-enoate acts as a chain stopper in the polymerization process, particularly in acyclic diene metathesis (ADMET). This allows for controlling the molecular weight of the resulting polyester, achieving a range of 10 to 45 kDa [1].

Source: Sigma-Aldrich:

  • Silicone Nanostructures: Studies explore using Methyl undec-10-enoate to modify commercially available silicone monomers. Through a hydrosilylation reaction, it helps create silicone hollow nano/microstructures in water-based environments [4].

Source: Sigma-Aldrich:

Synthesis of Organic Compounds

  • Bifunctional Polymers: Research investigates the use of Methyl undec-10-enoate as a substrate to prepare bifunctional polymer precursors. This involves a hydroformylation reaction [2].

Source: Sigma-Aldrich:

  • α,ω-ester Amides: Studies explore the synthesis of α,ω-ester amides via aminocarbonylation using Methyl undec-10-enoate as a reactant, often in the presence of a palladium catalyst [3].

Source: Sigma-Aldrich:

Methyl undec-10-enoate, also known as methyl 10-undecenoate or undecylenic acid methyl ester, is a fatty acid derivative. It is a colorless liquid ester with a mild fatty odor []. While its natural occurrence is not well documented, it is commercially produced and finds use in various scientific research applications [, ].


Molecular Structure Analysis

Methyl undec-10-enoate has a linear molecular structure consisting of a 12-carbon chain (undecyl group) with a terminal double bond at the 10th position (hence "dec-10-enoate") and a methyl ester group (CH3COO) attached to the first carbon (methyl group) [, ]. This structure incorporates both a hydrophobic hydrocarbon chain and a hydrophilic ester group, making it amphiphilic (having both water-loving and water- hating properties) [].


Chemical Reactions Analysis

Several chemical reactions involving methyl undec-10-enoate are relevant to scientific research. Here are a few examples:

  • Synthesis: Methyl undec-10-enoate can be synthesized through various methods, including the esterification of 10-undecenoic acid with methanol in the presence of an acid catalyst [].

Reaction 1: Synthesis of Methyl Undec-10-enoate []

CH2=CH(CH2)8COOH (10-Undecenoic Acid) + CH3OH (Methanol) -> CH2=CH(CH2)8COOCH3 (Methyl Undec-10-enoate) + H2O (Water)
  • Hydrolysis: Under acidic or basic conditions, methyl undec-10-enoate can undergo hydrolysis to yield 10-undecenoic acid and methanol [].

Reaction 2: Hydrolysis of Methyl Undec-10-enoate []

CH2=CH(CH2)8COOCH3 (Methyl Undec-10-enoate) + H2O (Water) -> CH2=CH(CH2)8COOH (10-Undecenoic Acid) + CH3OH (Methanol)
  • Polymerization: The presence of the double bond allows methyl undec-10-enoate to participate in polymerization reactions, potentially forming copolymers with other monomers [].

Physical And Chemical Properties Analysis

  • Melting Point: -14 °C []
  • Boiling Point: 262-264 °C []
  • Solubility: Slightly soluble in water (around 0.1 g/L) but soluble in most organic solvents like ethanol, ether, and chloroform [, ].
  • Density: 0.882-0.890 g/cm³ at 20 °C [].
  • Stability: Relatively stable under normal storage conditions but can undergo hydrolysis under acidic or basic conditions [].
  • Antimicrobial activity: Studies suggest that methyl undec-10-enoate may exhibit antifungal and antibacterial properties, potentially by disrupting fungal or bacterial membranes.
  • Precursor for synthesis: This compound can serve as a starting material for the synthesis of other molecules with desired properties [].

Physical Description

Liquid
Solid
Colourless liquid; Oily aroma

XLogP3

4.2

Boiling Point

248.0 °C

Density

0.885-0.891 (20°)

Melting Point

-27.5 °C
Fp ?27.5 °
27.5°C

UNII

RWN4DY6S6T

GHS Hazard Statements

Aggregated GHS information provided by 1473 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 1473 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1466 of 1473 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (93.25%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

111-81-9

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

10-Undecenoic acid, methyl ester: ACTIVE

Dates

Modify: 2023-08-15
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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